molecular formula C13H16N2O2 B5748710 N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide CAS No. 105479-05-8

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide

Cat. No.: B5748710
CAS No.: 105479-05-8
M. Wt: 232.28 g/mol
InChI Key: ZDRGKCOOCZCMQF-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.121177757 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(10-15-8-4-7-13(15)17)14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRGKCOOCZCMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147150
Record name 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105479-05-8
Record name 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105479058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound with the molecular formula C₁₃H₁₆N₂O₂, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant studies and data.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects of several compounds, including this compound, it was found that at a concentration of 100 µM, the compound reduced the viability of A549 cells significantly compared to control treatments. The results are summarized in Table 1.

CompoundViability (%)IC50 (µM)
This compound4525
Cisplatin3010

Table 1: Cytotoxic effects on A549 cells

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various multidrug-resistant pathogens. The compound demonstrated notable activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Assays

In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against MRSA strains. This suggests potential utility in treating infections caused by resistant bacterial strains.

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus32
Vancomycin-intermediate S. aureus64

Table 2: Antimicrobial activity against resistant pathogens

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. In animal models, it showed effectiveness in reducing seizure frequency and intensity.

Experimental Results

In a maximal electroshock (MES) test, the compound displayed significant anticonvulsant activity at doses ranging from 100 to 300 mg/kg. The results indicate that it may act on neuronal voltage-sensitive sodium channels, which are critical for seizure propagation.

Dose (mg/kg)Seizure Protection (%)
10070
30090

Table 3: Anticonvulsant efficacy in MES test

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